N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that features a bipyridine moiety and a dimethoxyphenyl group. Compounds with bipyridine structures are often used in coordination chemistry and have applications in various fields including catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through a coupling reaction of pyridine derivatives.
Attachment of the acetamide group: The bipyridine intermediate is then reacted with 3,4-dimethoxyphenylacetic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions could target the acetamide group or the bipyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with bipyridine ligands are often used as catalysts in various chemical reactions.
Materials Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity.
Biochemical Research: It may be used as a probe or tool in biochemical studies.
Industry
Chemical Synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: It may be used in the production of specialized materials for electronics or other applications.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In a catalytic context, it could facilitate chemical reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound used in coordination chemistry.
3,4-Dimethoxyphenylacetic acid: A precursor in the synthesis of the target compound.
N-(2-Pyridylmethyl)-2-(3,4-dimethoxyphenyl)acetamide: A structurally similar compound with a single pyridine ring.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the combination of the bipyridine and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-8-7-15(11-19(18)27-2)12-20(25)24-14-17-6-4-10-23-21(17)16-5-3-9-22-13-16/h3-11,13H,12,14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXUURHXQIVHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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